molecular formula C17H12N2O7S B12987781 4-Hydroxy-7-[(3-nitrobenzoyl)amino]-2-naphthalenesulfonic acid CAS No. 68214-00-6

4-Hydroxy-7-[(3-nitrobenzoyl)amino]-2-naphthalenesulfonic acid

Cat. No.: B12987781
CAS No.: 68214-00-6
M. Wt: 388.4 g/mol
InChI Key: KHRQOWDLOIPDEV-UHFFFAOYSA-N
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Description

4-Hydroxy-7-[(3-nitrobenzoyl)amino]-2-naphthalenesulfonic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a hydroxy group, a nitrobenzoyl group, and a naphthalenesulfonic acid moiety. It is used in various scientific research applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-7-[(3-nitrobenzoyl)amino]-2-naphthalenesulfonic acid typically involves multiple steps, starting with the nitration of benzoyl compounds followed by sulfonation and coupling reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing advanced reactors and continuous flow systems to maintain efficiency and safety. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-7-[(3-nitrobenzoyl)amino]-2-naphthalenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted and hydroxyl-substituted naphthalenesulfonic acids .

Scientific Research Applications

4-Hydroxy-7-[(3-nitrobenzoyl)amino]-2-naphthalenesulfonic acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-Hydroxy-7-[(3-nitrobenzoyl)amino]-2-naphthalenesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The hydroxy and sulfonic acid groups also play a role in its reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-7-[(3-nitrobenzoyl)amino]-2-naphthalenesulfonic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes .

Properties

CAS No.

68214-00-6

Molecular Formula

C17H12N2O7S

Molecular Weight

388.4 g/mol

IUPAC Name

4-hydroxy-7-[(3-nitrobenzoyl)amino]naphthalene-2-sulfonic acid

InChI

InChI=1S/C17H12N2O7S/c20-16-9-14(27(24,25)26)8-11-6-12(4-5-15(11)16)18-17(21)10-2-1-3-13(7-10)19(22)23/h1-9,20H,(H,18,21)(H,24,25,26)

InChI Key

KHRQOWDLOIPDEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)O

Origin of Product

United States

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